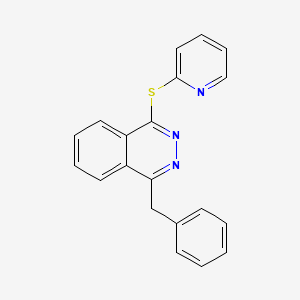

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine is a chemical compound with the molecular formula C20H15N3S . It has an average mass of 329.418 Da and a monoisotopic mass of 329.098663 Da . This product is intended for research use only.

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine, often involves the reaction of phthalic anhydride with different substituted phenylacetic acids to yield intermediates . These intermediates are then treated with hydrazine to afford 4-benzyl-2H-phthalazin-1-one derivatives . Further substitution with the corresponding aminoalkylalcohol results in the final product .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine consists of a phthalazine core, which is a bicyclic compound containing a benzene ring fused with a pyridazine ring .Chemical Reactions Analysis

Phthalazine derivatives, including 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine, can undergo various chemical reactions. For instance, condensation of 4-benzyl-1-chlorophthalazine with different nucleophiles can yield 4-benzylphthalazin-1-ylamino derivatives . Interaction with ambident anions has also been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine include a molecular formula of C20H15N3S and a molecular weight of 329.42 .Scientific Research Applications

Synthesis and Biological Screening

Research led by El-Wahab et al. (2011) involved the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives, showcasing the preparation and structural confirmation of new derivatives with promising antimicrobial activities against both Gram-positive and Gram-negative bacteria and fungi. This indicates the compound's utility in developing antimicrobial agents (El-Wahab et al., 2011).

Poly(ADP-ribose) Polymerase Inhibition

A study by Menear et al. (2008) disclosed a novel series of substituted 4-benzyl-2H-phthalazin-1-ones, including 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine derivatives, which exhibit high inhibitory potency against PARP-1 and PARP-2. These compounds, optimized for pharmacokinetic profiles and in vivo activity, highlight the therapeutic potential in treating BRCA1- and BRCA2-defective cancers (Menear et al., 2008).

GABA-A Receptor Ligand Selectivity

Carling et al. (2004) identified phthalazine derivatives, including those structurally related to 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine, as ligands with selectivity for certain GABA-A receptor subtypes over others. These findings contribute to the understanding of GABA-A receptor modulation and its implications for therapeutic applications (Carling et al., 2004).

PDE5 Inhibition and Vasorelaxant Activity

Watanabe et al. (1998) synthesized and evaluated various 4-benzylamino-1-chloro-6-substituted phthalazines for their inhibitory activity toward phosphodiesterase 5 (PDE5), demonstrating potent vasorelaxant effects. This research suggests potential applications in treating conditions like erectile dysfunction (Watanabe et al., 1998).

Antidepressant Oxidative Metabolism

A study by Hvenegaard et al. (2012) investigated the oxidative metabolism of a novel antidepressant, highlighting the roles of cytochrome P450 enzymes in the formation of metabolites. While not directly related to 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine, this research underscores the importance of understanding metabolic pathways in drug development (Hvenegaard et al., 2012).

Benzodiazines in Pharmaceutical and Agrochemical Arenas

Mathew et al. (2017) provided an overview of benzodiazines, including phthalazines, emphasizing their significance in pharmaceuticals and agrochemicals due to their broad biological properties. This review highlights the ongoing research and application potential of phthalazine derivatives (Mathew et al., 2017).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine is not mentioned in the search results, phthalazine derivatives are known to exhibit various biological activities. They are the core chemical motifs in many commercially available drugs such as Azelastin (antihistamine), Vatalanib (vascular endothelial growth factor receptor (VEGFR) inhibitor), and Hydralazine (antihypertensive agent) .

Future Directions

Phthalazine derivatives, including 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine, continue to be of interest in the field of medicinal chemistry due to their significant biological activities and pharmacological properties . Future research may focus on synthesizing new derivatives and studying their potential applications in treating various health conditions .

properties

IUPAC Name |

1-benzyl-4-pyridin-2-ylsulfanylphthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3S/c1-2-8-15(9-3-1)14-18-16-10-4-5-11-17(16)20(23-22-18)24-19-12-6-7-13-21-19/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNACGBLYYQCGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine](/img/structure/B2724804.png)

![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2724813.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)

![N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2724818.png)

![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/no-structure.png)

![N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2724823.png)

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2724824.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)